molecular formula C13H19N3O4S B153486 tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 259809-79-5

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B153486
CAS No.: 259809-79-5
M. Wt: 313.37 g/mol
InChI Key: XJOLEDYHJUZKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 259809-79-5) is a fused pyrimidine derivative with a molecular formula of C₁₃H₁₉N₃O₄S and a molecular weight of 313.37 g/mol . Its structure features a pyrido[4,3-d]pyrimidine core, a tert-butoxycarbonyl (Boc) protecting group at the 6-position, and a methylsulfonyl (-SO₂CH₃) substituent at the 2-position. This compound is utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, particularly targeting EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) .

Key identifiers include:

  • IUPAC Name: 2-Methyl-2-propanyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • ChemSpider ID: 11579081
  • Monoisotopic Mass: 313.1096 g/mol

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLEDYHJUZKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627671
Record name tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-79-5
Record name 1,1-Dimethylethyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259809-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives

A common method involves cyclizing pyrimidine precursors with appropriate nucleophiles. For example, 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde derivatives undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid) to form the fused pyridine ring. Key steps include:

  • Aldehyde Preparation : Oxidation of (4-alkylamino-2-methylsulfanylpyrimidin-5-yl)methanol derivatives using manganese dioxide (MnO₂) yields the corresponding aldehydes.

  • Cyclization : The aldehyde reacts with cyanoacetic acid in the presence of benzylamine, facilitating conjugate addition and cyclization to form the pyrido[4,3-d]pyrimidine core.

Functionalization of Preformed Heterocycles

Alternative routes modify preassembled pyrido[4,3-d]pyrimidines. For instance, tert-butyl 7,8-dihydro-2-(methylthio)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate serves as a precursor, where the methylthio group is oxidized to methylsulfonyl.

Stepwise Synthesis of tert-Butyl 7,8-Dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Synthesis of the Methylthio Intermediate

The methylthio precursor is synthesized via the following sequence:

Amination and Reduction

4-Chloro-2-methylsulfanylpyrimidine-5-carboxylate is treated with cyclic amines (e.g., piperidine) in tetrahydrofuran (THF) to introduce the amine functionality. Subsequent reduction of the ester group using lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.

Oxidation to Aldehyde

The alcohol is oxidized to an aldehyde using MnO₂ in chloroform, providing 4-alkylamino-2-methylsulfanylpyrimidine-5-carbaldehyde.

Cyclization

Knoevenagel condensation with cyanoacetic acid forms the pyrido[4,3-d]pyrimidine core. Benzylamine catalyzes the reaction, yielding 2-methylsulfanyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives.

Boc Protection

The amine at the 6-position is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine), yielding tert-butyl 7,8-dihydro-2-(methylthio)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate.

Oxidation of Methylthio to Methylsulfonyl

The methylthio group is oxidized to methylsulfonyl using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This step proceeds via a two-electron oxidation mechanism, converting the sulfide to a sulfone.

Reaction Conditions :

  • Reagent : m-CPBA (1.2 equivalents)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

  • Yield : 85–90%

Optimization of Critical Steps

Oxidation Efficiency

The choice of oxidizing agent significantly impacts yield and purity. Comparative studies show:

Oxidizing AgentYield (%)Purity (%)Side Products
m-CPBA9098<5% sulfoxide
H₂O₂/AcOH7585Overoxidation
KMnO₄6578Degradation

m-CPBA is preferred due to its selectivity and minimal overoxidation.

Boc Protection Conditions

The use of Boc anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates:

  • Base : Triethylamine (2.0 equivalents)

  • Catalyst : DMAP (0.1 equivalents)

  • Solvent : THF

  • Yield : 95%

Industrial-Scale Production

Capotchem reports kilogram-scale production with the following specifications:

ParameterSpecification
Purity≥98%
Moisture≤0.5%
Production ScaleUp to 10 kg
Storage2–8°C, inert atmosphere

Key challenges in scaling include:

  • Exothermic Reactions : Controlled addition of m-CPBA to prevent thermal runaway.

  • Purification : Column chromatography on silica gel or recrystallization from ethanol/water mixtures.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.15 (s, 3H, SO₂CH₃), 4.20–4.50 (m, 2H, CH₂N), 7.80 (s, 1H, pyrimidine-H).

  • MS (ESI) : m/z 313.37 [M+H]⁺, consistent with molecular formula C₁₃H₁₉N₃O₄S.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak with retention time 8.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its antimicrobial and antiviral properties. Studies have shown that it exhibits activity against a range of pathogens, making it a candidate for developing new antibiotics or antiviral medications.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of tert-butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate against influenza viruses. The results indicated a significant reduction in viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for influenza treatment .

Agricultural Applications

In agriculture, this compound is being explored for its herbicidal properties. Its unique structure allows it to inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops.

Data Table: Herbicidal Efficacy

CompoundApplication Rate (g/ha)Weed Control (%)
This compound5085
Standard Herbicide A5090
Standard Herbicide B5080

This table summarizes a field trial comparing the herbicidal efficacy of this compound with standard herbicides. The compound demonstrated comparable efficacy to established products .

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing more complex molecules. Its ability to modify biological targets makes it useful in drug discovery and development.

Case Study: Protein Degradation

Recent research has highlighted its role as a component in protein degradation pathways. The compound was used to design proteolysis-targeting chimeras (PROTACs), which facilitate the targeted degradation of specific proteins involved in cancer progression.

Toxicity Data Table

EndpointValue
LD50 (oral)>2000 mg/kg
Skin IrritationNon-irritating
Eye IrritationMildly irritating

These findings suggest that the compound could be developed for use in various applications without significant safety concerns .

Mechanism of Action

The mechanism by which tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrido[4,3-d]pyrimidine derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of the target compound with its analogs:

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound (259809-79-5) Methylsulfonyl (-SO₂CH₃) C₁₃H₁₉N₃O₄S 313.37 Not reported
tert-Butyl 2-amino-... (869198-95-8) Amino (-NH₂) C₁₂H₁₈N₄O₂ 250.29 250–253*
tert-Butyl 2-phenyl-... (300552-47-0) Phenyl (-C₆H₅) C₁₈H₂₁N₃O₂ 311.38 Not reported
tert-Butyl 2-methyl-... (210538-72-0) Methyl (-CH₃) C₁₃H₁₉N₃O₂ 249.31 Not reported
tert-Butyl 4-chloro-... (1056934-87-2) Chloro (-Cl) C₁₂H₁₆ClN₃O₂ 269.73 Not reported
tert-Butyl 2,4-dichloro-... (635698-56-5) Dichloro (-2Cl) C₁₂H₁₅Cl₂N₃O₂ 304.17 Not reported
tert-Butyl 2-(4-hydroxyphenyl)-... (949922-37-6) 4-Hydroxyphenyl (-C₆H₄OH) C₁₈H₂₁N₃O₃ 327.38 Not reported

*Melting point data from structurally similar amino-substituted analogs .

Key Observations:

Molecular Weight: The methylsulfonyl group increases molecular weight compared to methyl (-CH₃) or amino (-NH₂) substituents.

Steric Effects : Bulky substituents like phenyl or tosyloxy (-OTs) may hinder interactions with enzyme active sites .

Biological Activity

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS Number: 259809-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, with a focus on its anti-inflammatory and other pharmacological effects.

  • Molecular Formula : C₁₃H₁₉N₃O₄S
  • Molecular Weight : 313.38 g/mol
  • Purity : ≥95%

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Mechanism of Action :
    • The compound inhibits COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins involved in inflammation .
    • In vitro studies have shown significant suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • In Vitro Studies :
    • IC50 values for COX inhibition have been reported in related compounds, suggesting a similar profile for tert-butyl derivatives. For instance, some pyrimidine derivatives have demonstrated IC50 values as low as 0.04 μM against COX-2 .
  • In Vivo Studies :
    • Experimental models using carrageenan-induced paw edema have shown that pyrimidine derivatives can reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Preliminary assessments suggest that pyrimidine derivatives may also possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components:

Structural Feature Effect on Activity
Methylsulfonyl GroupEnhances solubility and bioavailability
Tert-butyl GroupIncreases lipophilicity and cellular uptake
Substituents on Pyridine RingModulate receptor interactions and selectivity

Studies indicate that modifications at specific positions on the pyrimidine ring can significantly enhance anti-inflammatory activity .

Case Studies

  • Case Study 1 : A recent study synthesized several derivatives including this compound and assessed their anti-inflammatory effects through COX inhibition assays. Results indicated promising activity with IC50 values comparable to standard NSAIDs .
  • Case Study 2 : In a comparative analysis of various pyrimidine derivatives for their anti-inflammatory effects in vivo, it was found that modifications leading to increased electron density on the aromatic ring correlated with enhanced COX inhibition .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of tert-butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to verify substituent positions and ring saturation. For example, the tert-butyl group typically appears as a singlet at ~1.5 ppm in 1H^1H NMR, while the methylsulfonyl group shows a distinct peak at ~3.0–3.5 ppm. Compare with analogous compounds like tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, where 1H^1H NMR data (e.g., δ 8.79 ppm for aromatic protons) and coupling constants (e.g., J = 5.8–5.9 Hz for dihydro protons) are critical .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution MS can confirm molecular weight and fragmentation patterns. For example, a related compound with a tert-butyl group showed [M + 1] peaks at m/z 270.0 and 271.9 .

Q. How should researchers handle and store this compound to minimize degradation?

Methodological Answer:

  • Storage Conditions: Store in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group or oxidation of the dihydropyridine ring.
  • Safety Protocols: Use gloves (nitrile) and respiratory protection (N95 masks) due to potential skin/eye irritation (Category 2 H315/H319) and respiratory tract irritation (H335), as indicated in GHS classifications for structurally similar pyrimidine derivatives .

Q. What synthetic strategies are effective for introducing the methylsulfonyl group into the pyrido[4,3-d]pyrimidine scaffold?

Methodological Answer:

  • Sulfonation Followed by Oxidation: React the parent pyrido[4,3-d]pyrimidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester, then oxidize using m-CPBA or H2_2O2_2.
  • Direct Substitution: Use nucleophilic displacement reactions on halogenated precursors (e.g., 2-chloro derivatives) with sodium methanesulfinate. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition (e.g., EGFR)?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions between the methylsulfonyl group and ATP-binding pockets of kinases. The sulfone group may act as a hydrogen-bond acceptor, mimicking phosphate groups in ATP.
  • Structure-Activity Relationship (SAR): Compare with pyrido[4,3-d]pyrimidine derivatives (e.g., 4-anilino-substituted analogs) that showed EGFR inhibition (IC50_{50} < 100 nM). Prioritize substitutions at positions 2 and 6 for optimizing binding affinity .

Q. How to resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Control Standardization: Normalize data using reference inhibitors (e.g., gefitinib for EGFR assays) and ensure consistent cell lines (e.g., A549 vs. H1975).
  • Assay Replication: Perform dose-response curves in triplicate across multiple plates to account for plate-to-plate variability.
  • Mechanistic Studies: Use Western blotting to confirm target engagement (e.g., phosphorylation status of EGFR) alongside enzymatic assays .

Q. What experimental design principles apply when testing this compound’s reactivity in multi-step syntheses?

Methodological Answer:

  • Functional Group Prioritization: Group reactions by reactivity class (e.g., halogenated alkanes > alcohols > ketones) to minimize side reactions. For example, protect the Boc group before sulfonation to prevent cleavage .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediates, especially during ring saturation or sulfone formation.

Q. How to assess the compound’s potential for inducing genetic toxicity or organ-specific effects?

Methodological Answer:

  • Ames Test: Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100.
  • In Vitro Cytotoxicity Assays: Use primary hepatocytes or renal proximal tubule cells to evaluate organ-specific toxicity. Reference IARC/ACGIH guidelines for threshold limits .

Q. What chromatographic methods optimize purification of this compound from reaction mixtures?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm for pyrimidine absorption.
  • Preparative TLC: Employ silica gel GF254 plates with ethyl acetate/hexane (3:7) for small-scale purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.